molecular formula C7H14N2O3 B1587892 Val-gly CAS No. 686-43-1

Val-gly

Cat. No. B1587892
CAS RN: 686-43-1
M. Wt: 174.2 g/mol
InChI Key: IOUPEELXVYPCPG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Gly is a dipeptide formed from L-valine and glycine residues . It’s known to play a role as a metabolite and a Bronsted base . It’s also found in fermented shrimp paste condiments .


Molecular Structure Analysis

Val-Gly has a molecular formula of C7H14N2O3 . It’s a structural derivative of L-valine and glycine .

Scientific Research Applications

Enzymatic Synthesis Applications

Valyl-glycine (Val-Gly) has significant applications in enzymatic synthesis. For instance, it is used as a synthetic substrate for γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which has a distinct “kokumi” taste. Researchers have explored efficient enzymatic synthesis methods for Val-Gly using L-amino acid esterase (LAE) from various microorganisms, such as Elizabethkingia sp. TT1. This process involves the reaction of valine methylester with glycine, and the synthesized Val-Gly exhibits strong taste properties (Tanaka et al., 2017).

Antiviral Applications

Val-Gly has been incorporated into dipeptide prodrugs of antiviral agents like ganciclovir (GCV). These prodrugs, such as Val-Val-GCV and Val-Gly-GCV, demonstrate enhanced aqueous stability and increased potency against viruses like human cytomegalovirus (HCMV) and herpes simplex viruses (HSV-1 and HSV-2). The prodrugs show no increase in cytotoxicity compared to the parent drug GCV, highlighting their potential for therapeutic applications in viral infections (Patel et al., 2005).

Ocular Pharmacology

In ocular pharmacology, Val-Gly-based prodrugs have been studied for their potential in treating ocular diseases. Prodrugs like Gly-Val-GCV show high enzymatic stability and affinity towards retinal oligopeptide transport systems. These properties make them promising candidates for the treatment of ocular cytomegalovirus infections following episcleral administration (Kansara et al., 2007).

Nutritional and Health Benefits

Val-Gly-containing peptides derived from marine sources, such as cuttlefish muscle protein hydrolysates, have shown ACE inhibitory activities and potential antihypertensive effects. These peptides may offer therapeutic benefits in the management of hypertension and related diseases. One such peptide, Val-Glu-Leu-Tyr-Pro, demonstrated significant systolic blood pressure reduction in spontaneously hypertensive rats, indicating its potential as a nutraceutical ingredient (Balti et al., 2015).

Biomedical Material Development

Val-Gly sequences are also found in elastin-like polymers used for drug delivery systems. For example, the sequence Val-Val-Pro-Gln in elastin is synthesized for its potential in controlling matrix metabolism during tissue breakdown and remodeling. These small peptides may play a critical role in the development of biomedical materials (Spezzacatena et al., 2005).

properties

IUPAC Name

2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUPEELXVYPCPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879006
Record name Glycine, N-DL-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Val-gly

CAS RN

686-43-1, 14297-28-0
Record name L-Valylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-DL-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-gly
Reactant of Route 2
Reactant of Route 2
Val-gly
Reactant of Route 3
Val-gly
Reactant of Route 4
Reactant of Route 4
Val-gly
Reactant of Route 5
Reactant of Route 5
Val-gly
Reactant of Route 6
Reactant of Route 6
Val-gly

Citations

For This Compound
41,000
Citations
RM Senior, GL Griffin, RP Mecham, DS Wrenn… - The Journal of cell …, 1984 - rupress.org
… To identify the chemotactic sites on elastin, we examined the chemotactic activity of Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating peptide in tropoelastin. We observed that VGVAPG …
Number of citations: 474 rupress.org
AM Tamburro, V Guantieri… - Journal of Biomolecular …, 1992 - Taylor & Francis
… on poly (Val-Gly-Gly-LeuGly). The results were compared to those obtained for two different "monomeric" moieties such as Boc-Val-Gly-Gly-Leu-Gly-OEt and Boc-Gly-Val-Gly-Gly-Leu…
Number of citations: 68 www.tandfonline.com
F Lelj, AM Tamburro, V Villan… - Biopolymers …, 1992 - Wiley Online Library
The conformational behavior of the synthetic peptide, Boc‐Gly‐Val‐Gly‐Gly‐Leu‐OMe, containing the X‐Gly‐Gly and Gly‐Gly‐X (X = Val or Leu) repeating sequences and constituting a …
Number of citations: 56 onlinelibrary.wiley.com
K Okuyama, K Miyama, T Morimoto, K Masakiyo… - …, 2011 - Wiley Online Library
The single‐crystal structures of three collagen‐like host–guest peptides, (Pro‐Pro‐Gly) 4 ‐Hyp‐Yaa‐Gly‐(Pro‐Pro‐Gly) 4 [Yaa = Thr, Val, Ser; Hyp = (4R)‐4‐hydroxyproline] were …
Number of citations: 26 onlinelibrary.wiley.com
M Kuroda, N Miyamura - Flavour, 2015 - Springer
… The sensory evaluation demonstrated that 0.01% solution of γ-Glu-Val-Gly produced a … -Val-Gly was 12.8 times stronger than that of GSH[4]. This result suggests that γ-Glu-Val-Gly …
Number of citations: 62 link.springer.com
T Ashida, T Kojima, I Tanaka… - International Journal of …, 1986 - Wiley Online Library
… A structural study of the present peptide, Boc-Pro-Val-Gly-NH is of significance from the following view points. The oligopeptidcs having an amidated C-terminal show a strong tendency …
Number of citations: 12 onlinelibrary.wiley.com
Y Morihara, SI Ogata, M Kamitakahara… - Journal of Polymer …, 2005 - Wiley Online Library
… (Val-Pro-Gly-Val-Gly), pentapeptide repeating sequence, … (Val-Pro-Gly-Val-Gly) shows a conformational change caused … (Val-Pro-Gly-Val-Gly) to precipitate from the aqueous solution, …
Number of citations: 28 onlinelibrary.wiley.com
T Asakura, J Ashida, K Ohgo - Polymer journal, 2003 - researchgate.net
The repeated pentapeptide sequence,(Val-Pro-Gly-Val-Gly) n, has been considered to be an essential repeated sequence for producing the elastic character of elastin. 1 The previous …
Number of citations: 14 www.researchgate.net
A Myari, G Malandrinos, Y Deligiannakis… - Journal of Inorganic …, 2001 - Elsevier
… His–Val–His and His–Val–Gly–Asp are two naturally … site) with Cu(II) and of His–Val–Gly–Asp=B (zinc binding site) with Zn(… On the other hand, in the case of the Zn(II)–His–Val–Gly–Asp …
Number of citations: 84 www.sciencedirect.com
K Ohgo, J Ashida, KK Kumashiro, T Asakura - Macromolecules, 2005 - ACS Publications
… -Pro, Pro-Gly, and Gly-Val-Gly sequences in natural protein. The structures determined at … of Gly-Val-Gly. A subset of 543 Val-Pro, 709 Pro-Gly, and 331 Gly-Val-Gly occurrences were …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.